Fluorescamine
Overview
Description
Fluorescamine is a reagent known for its ability to detect primary amines in the picomole range. It reacts almost instantaneously with amines at room temperature in aqueous media, producing highly fluorescent products. The reagent itself and its degradation products are nonfluorescent, which is advantageous for analytical applications. Fluorescamine has been widely used in the assay of amino acids, peptides, proteins, and primary amines due to its sensitivity and rapid reaction time .
Synthesis Analysis
While the provided papers do not detail the synthesis of fluorescamine, its reactivity with primary amino acids to form pyrrolinone-type chromophores is well-documented. These chromophores are useful for determining the absolute configuration of α-amino acids based on their chiroptical properties . The synthesis of fluorescamine derivatives through its reaction with amino acids is efficient and does not require isolation of the products for analysis.
Molecular Structure Analysis
The molecular structure of fluorescamine allows it to react with amino acids to form derivatives that exhibit fluorescence. The quantum yields and lifetimes of these fluorescamine-amino acid compounds have been measured, showing similar values across most amino acids. However, derivatives of tryptophan and cysteine are exceptions due to internal quenching . The structure of fluorescamine also enables the formation of pyrrolinone-type chromophores with chiral α-amino acids, which exhibit characteristic Cotton effects that correlate with the absolute configuration of the amino acid .
Chemical Reactions Analysis
Fluorescamine's chemical reactivity is highlighted by its rapid reaction with primary amines, including amino acids and peptides. The reaction kinetics vary among different amino acids, with some requiring several seconds to react under certain conditions, while others, like proline, react more rapidly . The reaction efficiency can be increased by sequential additions of fluorescamine rather than a single addition, suggesting a concentration-dependent inactivation process . Additionally, fluorescamine has been used to modify proteins such as Escherichia coli RNA polymerase, affecting the enzyme's activity and fluorescence properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorescamine derivatives are crucial for their application in bioanalytical assays. Fluorescamine derivatives exhibit intense fluorescence, which can be measured to quantify proteins and peptides. The fluorescence properties are influenced by factors such as pH, buffer composition, and the presence of other substances . The reagent has been successfully used in postcolumn derivatization for capillary electrophoresis, allowing for sensitive detection of peptides and amino acids . Additionally, fluorescamine can discriminate between the states of amino groups in proteins, providing insights into protein structure and function .
Scientific Research Applications
Assay of Amino Acids, Peptides, and Proteins : Fluorescamine is used for detecting primary amines in the picomole range, making it valuable for assaying amino acids, peptides, proteins, and primary amines. The reaction with amines is almost instantaneous and produces highly fluorescent products, while the reagent and its degradation products are nonfluorescent (Udenfriend et al., 1972).
Fluorometric Assay of Proteins : Fluorescamine is employed in the fluorometric assay of proteins, particularly due to its reaction with free amino groups. The reagent is useful in manual assays for small quantities of protein and has applications in monitoring proteins during enzyme purification (Böhlen et al., 1973).
Protein and Peptide Sequence Analysis : Techniques utilizing Fluorescamine for the purification of proteins and peptides aid in determining their amino-acid sequence. This application is particularly significant in the context of small-scale protein analysis, as demonstrated in studies on bacteriophage MS2 (Vandekerckhove & Van Montagu, 1974).
Labeling of Proteins in Biological Studies : Fluorescamine has been used to label proteins on lymphocyte plasma membranes, aiding in biochemical studies of these membranes (Lambris et al., 1979).
Assay of Plasma Lipoproteins : A method employing Fluorescamine for determining protein concentrations in lipoproteins has been characterized. The assay is sensitive to minute quantities of lipoprotein and does not get interfered by lipid-associated turbidity or primary amine content (Funk et al., 1986).
Cytochemical Detection in Cancer Research : In cancer research, Fluorescamine has been utilized as a cytochemical detection reagent for mammary carcinoma cells, highlighting its potential in distinguishing between normal and malignant cells (Uddman et al., 1978).
Capillary Electrophoresis in Peptide Analysis : Fluorescamine is used in postcolumn derivatization for fluorescence detection of peptides after capillary electrophoresis, enhancing the method's sensitivity and reproducibility (Zhu & Kok, 1998).
Safety And Hazards
Future Directions
Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .
properties
IUPAC Name |
4'-phenylspiro[2-benzofuran-3,2'-furan]-1,3'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-15-13(11-6-2-1-3-7-11)10-20-17(15)14-9-5-4-8-12(14)16(19)21-17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKJVJIDPQDDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872017 | |
Record name | Fluorescamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless powder; [Alfa Aesar MSDS] | |
Record name | Fluorescamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20931 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Fluorescamine | |
CAS RN |
38183-12-9 | |
Record name | Fluorescamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38183-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorescamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylspiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6859V58YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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